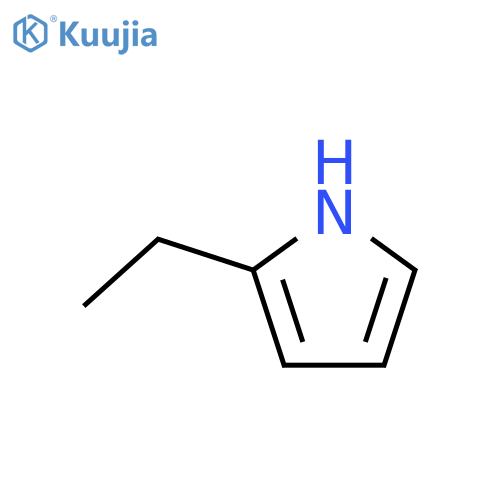Cas no 1551-06-0 (2-Ethylpyrrole)

2-Ethylpyrrole structure
商品名:2-Ethylpyrrole
2-Ethylpyrrole 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrole, 2-ethyl-
- 2-Ethylpyrrole
- 2-ethyl-1H-Pyrrole
- XRPDDDRNQJNHLQ-UHFFFAOYSA-N
- Pyrrole,2-ethyl-
- 2-Ethyl-1H-pyrrole #
- 2-Ethylpyrrole, analytical standard
- BCP04114
- FCH931639
- OR42007
- RP00382
- Y7642
- E0713
- A809608
- 1H-Pyrrole,2-ethyl-
- SB62093
- 2-Ethylpyrrole, technical grade, 90%
- W-205780
- MFCD00060477
- FT-0676420
- D90555
- 1551-06-0
- DTXSID20165807
- CS-0198957
- AKOS006221861
- EN300-106331
- Q24765696
- DTXCID6088298
- DB-021052
-
- MDL: MFCD00060477
- インチ: 1S/C6H9N/c1-2-6-4-3-5-7-6/h3-5,7H,2H2,1H3
- InChIKey: XRPDDDRNQJNHLQ-UHFFFAOYSA-N
- ほほえんだ: N1([H])C([H])=C([H])C([H])=C1C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 95.07350
- どういたいしつりょう: 95.073
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 0
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 52.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 15.8
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 0.929 g/mL at 25 °C(lit.)
- ゆうかいてん: 6.5°C (estimate)
- ふってん: 164-165 °C/754 mmHg(lit.)
- フラッシュポイント: 華氏温度:143.6°f
摂氏度:62°c - 屈折率: n20/D 1.497(lit.)
- ようかいど: 微溶性(4.8 g/l)(25ºC)、
- PSA: 15.79000
- LogP: 1.57710
- ようかいせい: 未確定
2-Ethylpyrrole セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H227-H315-H319
- 警告文: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
-
危険物標識:

- リスク用語:R36/37/38
- セキュリティ用語:S26-36/37/39
- ちょぞうじょうけん:2-8°C
- 危険レベル:IRRITANT
2-Ethylpyrrole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Ethylpyrrole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-106331-0.5g |
2-ethyl-1H-pyrrole |
1551-06-0 | 95% | 0.5g |
$27.0 | 2023-10-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00600-250mg |
2-Ethyl-1H-pyrrole |
1551-06-0 | 250mg |
¥1088.0 | 2021-09-04 | ||
| Enamine | EN300-106331-0.1g |
2-ethyl-1H-pyrrole |
1551-06-0 | 95% | 0.1g |
$19.0 | 2023-10-28 | |
| Apollo Scientific | OR42007-5g |
2-Ethyl-1H-pyrrole |
1551-06-0 | 98% | 5g |
£104.00 | 2025-02-20 | |
| Fluorochem | 002567-5g |
2-Ethylpyrrole |
1551-06-0 | 99% | 5g |
£175.00 | 2022-02-28 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 357715-1G |
2-Ethylpyrrole |
1551-06-0 | 90% | 1g |
¥736.3 | 2023-12-07 | |
| Apollo Scientific | OR42007-1g |
2-Ethyl-1H-pyrrole |
1551-06-0 | 98% | 1g |
£55.00 | 2023-09-02 | |
| eNovation Chemicals LLC | D963934-25g |
2-ETHYLPYRROLE |
1551-06-0 | 96.0% | 25g |
$235 | 2024-06-07 | |
| Enamine | EN300-106331-5.0g |
2-ethyl-1H-pyrrole |
1551-06-0 | 95% | 5g |
$154.0 | 2023-06-10 | |
| abcr | AB146075-25 g |
2-Ethylpyrrole, 98%; . |
1551-06-0 | 98% | 25g |
€1114.10 | 2023-06-23 |
2-Ethylpyrrole 関連文献
-
Wenpeng Yuan,Dongyuan Yang,Baihui Feng,Yanjun Min,Zhichao Chen,Shengrui Yu,Guorong Wu,Xueming Yang Phys. Chem. Chem. Phys. 2021 23 17625
-
Yasuhiro Yamashita,Tomohiro Yasukawa,Woo-Jin Yoo,Taku Kitanosono,Shū Kobayashi Chem. Soc. Rev. 2018 47 4388
-
James A. Green,Dmitry V. Makhov,Neil C. Cole-Filipiak,Christopher Symonds,Vasilios G. Stavros,Dmitrii V. Shalashilin Phys. Chem. Chem. Phys. 2019 21 3832
-
Denis N. Tomilin,Bart?omiej Pigulski,Nurbey Gulia,Agata Arendt,Lyubov N. Sobenina,Al'bina I. Mikhaleva,S?awomir Szafert,Boris A. Trofimov RSC Adv. 2015 5 73241
-
Liliya I. Shamova,Yuriy V. Zatsikha,Victor N. Nemykin Dalton Trans. 2021 50 1569
1551-06-0 (2-Ethylpyrrole) 関連製品
- 21211-65-4(Dipyrromethane)
- 935-28-4(2,6-Diethylpyridine)
- 1122-69-6(2-Ethyl-6-methylpyridine)
- 100-71-0(2-Ethylpyridine)
- 766-95-0(2,5-Diethyl-1H-pyrrole)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1551-06-0)2-Ethylpyrrole

清らかである:99%
はかる:25g
価格 ($):383.0